

In-Depth Technical Guide: ^{13}C NMR Spectral Data of 6-Methyl-2-heptanol

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Compound of Interest

Compound Name: 6-Methyl-2-heptanol

Cat. No.: B049919

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This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **6-methyl-2-heptanol**. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ^{13}C NMR Spectral Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **6-methyl-2-heptanol**. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	Chemical Shift (ppm)
C1	23.4
C2	67.8
C3	42.0
C4	22.8
C5	39.0
C6	27.9
C7 (CH ₃)	22.6
C8 (CH ₃)	22.6

Structure and Carbon Numbering

The structure of **6-methyl-2-heptanol** with the corresponding carbon numbering used for the spectral data assignment is presented below.

Structure of **6-Methyl-2-heptanol**

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for the acquisition of a ¹³C NMR spectrum of **6-methyl-2-heptanol**.

Sample Preparation

- **Sample Purity:** Ensure the **6-methyl-2-heptanol** sample is of high purity (≥98%) to avoid interference from impurity signals in the spectrum.
- **Solvent Selection:** Deuterated chloroform (CDCl₃) is a commonly used solvent for routine ¹³C NMR of small organic molecules due to its good solubilizing properties and the presence of a distinct solvent signal (a triplet at approximately 77.16 ppm) that can be used for spectral referencing.

- **Concentration:** Prepare a solution by dissolving approximately 50-100 mg of **6-methyl-2-heptanol** in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
- **Internal Standard (Optional):** Tetramethylsilane (TMS) can be added as an internal chemical shift reference (0.0 ppm). However, for routine analysis, the residual solvent signal of CDCl₃ is often sufficient.
- **Relaxation Agent (Optional):** To reduce the long relaxation times of quaternary carbons and improve signal-to-noise, a small amount of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter	Value
Spectrometer Frequency	100 MHz (for ¹³ C on a 400 MHz ¹ H instrument)
Pulse Program	Standard proton-decoupled ¹³ C experiment (e.g., zgpg30)
Spectral Width	0 - 220 ppm
Acquisition Time	1 - 2 seconds
Relaxation Delay (d1)	2 seconds
Number of Scans	128 - 1024 (or more, depending on concentration)
Temperature	298 K (25 °C)

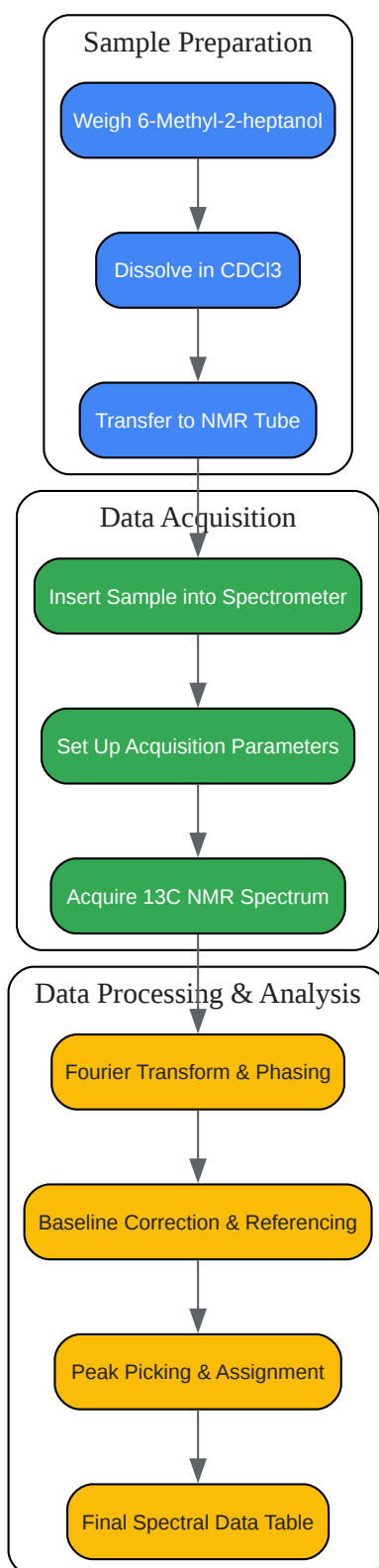
Data Processing

- **Fourier Transformation:** Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

- Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
- Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and analyzing the ¹³C NMR spectrum of **6-methyl-2-heptanol**.



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Workflow for ^{13}C NMR Analysis

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